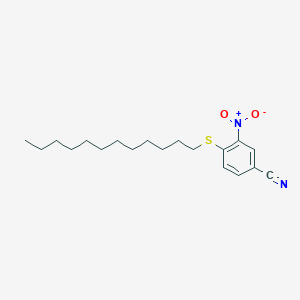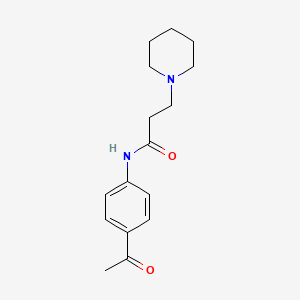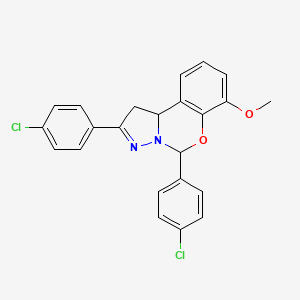
N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with a methylthio group and an oxy group, linked to a phenylethyl benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the methylthio group, and subsequent coupling with the phenylethyl benzamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and can improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.
Substitution: The oxy group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone, while reduction of the carbonyl group would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in the study of cellular processes.
Medicine: Its structure suggests potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-methylthio-4-cyanomethoxypyrimidine: This compound shares the pyrimidine ring and methylthio group but differs in its other substituents.
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound features a benzimidazole moiety and has been studied for its biological activity.
Uniqueness
N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study.
Eigenschaften
Molekularformel |
C21H19N3O3S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxy-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C21H19N3O3S/c1-14-13-17(23-21(22-14)28-2)27-20(18(25)15-9-5-3-6-10-15)24-19(26)16-11-7-4-8-12-16/h3-13,20H,1-2H3,(H,24,26) |
InChI-Schlüssel |
ZSZYZGNPOAMGGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SC)OC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11969310.png)



![Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)-](/img/structure/B11969329.png)

![(4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11969340.png)

![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)

![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)

![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)
